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Compound of Interest

Compound Name: Echinocandin B

Cat. No.: B1671083

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of Echinocandin B, a clinically
significant lipopeptide antifungal agent, utilizing Nuclear Magnetic Resonance (NMR)
spectroscopy. This document provides a comprehensive overview of the experimental
protocols and data analysis required to determine the complex cyclic hexapeptide structure of
this natural product.

Introduction to Echinocandin B

Echinocandin B is a member of the echinocandin class of antifungals, which act by inhibiting
B-(1,3)-D-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis pathway.[1]
[2] It is a cyclic lipopeptide produced by the fungus Aspergillus nidulans and related species.[3]
[4] The core structure of Echinocandin B consists of a cyclic hexapeptide with a linoleoyl side
chain.[3] The complex nature of this molecule, featuring several non-proteinogenic and
hydroxylated amino acid residues, necessitates the use of advanced spectroscopic techniques
for its complete structural determination.

Experimental Workflow for Structural Elucidation

The structural elucidation of Echinocandin B via NMR spectroscopy follows a systematic
workflow. This process begins with the isolation and purification of the compound, followed by
sample preparation for NMR analysis. A series of one-dimensional (1D) and two-dimensional
(2D) NMR experiments are then performed to gather data on the chemical environment,
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connectivity, and spatial proximity of the atoms within the molecule. Finally, the collective data
is analyzed to piece together the complete chemical structure.
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Caption: A generalized workflow for the structural elucidation of Echinocandin B using NMR
spectroscopy.

NMR Data Acquisition and Analysis

A suite of NMR experiments is essential for the complete structural assignment of
Echinocandin B. These experiments provide complementary information that, when
combined, reveals the full picture of the molecule's architecture.

One-Dimensional (1D) NMR Spectroscopy

¢ IH NMR: The proton NMR spectrum provides initial information on the number and types of
protons present in the molecule, their chemical environments, and their scalar couplings to
neighboring protons.

e 13C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and
their chemical environments (e.g., carbonyls, aromatic, aliphatic).

Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments are crucial for establishing the connectivity between atoms within the
molecule.

o COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to
each other, typically through two or three bonds. This is instrumental in identifying the spin
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systems of the individual amino acid residues.

e HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to
their attached carbons, providing a map of all C-H single bonds.

o HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range
correlations between protons and carbons (typically over two to three bonds). HMBC is
critical for connecting the individual amino acid spin systems and establishing the peptide
sequence, as well as linking the fatty acid side chain to the peptide core.

 NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close
to each other in space, regardless of their bonding connectivity. This information is vital for
determining the three-dimensional conformation of the cyclic peptide and the
stereochemistry of the amino acid residues.

The logical relationship between these key 2D NMR experiments and the structural information
they provide is illustrated below.
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Caption: Relationship between 2D NMR experiments and the derived structural information for
Echinocandin B.
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Quantitative NMR Data for Echinocandin B

Note: A complete, publicly available, and fully assigned NMR dataset for Echinocandin B is
not readily found in a single source. The following tables are presented as a template and are
populated with representative data based on the known structure of Echinocandin B and
typical chemical shifts for similar lipopeptides. For definitive research, it is recommended to
acquire and assign the spectra of an authentic sample.

Table 1: *H NMR Data for Echinocandin B
(Representative)

(Solvent: DMSO-de, Temperature: 298 K)
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Position o (ppm) Multiplicity J (Hz)

Linoleoyl Side Chain

CH:s () 0.85 t 7.0
(CH2)n 1.2-1.4 m ]
CH=CH 5.3-5.4 m -
a-CHz 2.15 t 7.5

Cyclic Hexapeptide
Core

Residue 1 (Orn)

o-H 4.20 d 8.0
B-H 1.80, 1.95 m -
y-H 3.80 m -
o-H 4.90 d 5.0
NH 8.10 d 8.0

Residue 2 (Thr)

a-H 4.10 dd 8.5, 4.0
B-H 4.05 m -

y-CHs 1.10 d 6.5

NH 7.95 d 8.5

Residue 3 (4-OH-Pro)

a-H 4.30 t 7.5
B-H 2.00, 2.20 m -
y-H 4.40 m -
5-H 3.50, 3.65 m -
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Residue 4 (3,4-diOH-

Hty)

a-H 4.50 d 7.5
B-H 2.80, 2.95 m

Ar-H 6.70, 7.10 d 8.5
NH 8.50 d 7.5

Residue 5 (Thr)

o-H 4.15 dd 8.0,4.5
B-H 4.10 m

y-CHs 1.15 d 6.5

NH 8.05 d 8.0

Residue 6 (3-OH-4-

Me-Pro)

o-H 4.25 d 9.0
B-H 2.10 m

y-H 3.90 m

o-H 3.40, 3.60 m

y-CHs 1.20 d 7.0

Table 2: **C NMR Data for Echinocandin B
(Representative)

(Solvent: DMSO-ds, Temperature: 298 K)
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Position o (ppm)

Linoleoyl Side Chain

CHs (w) 14.0
(CH2)n 22.0-34.0
CH=CH 128.0 - 130.0
a-CH: 36.0

Cc=0 172.5

Cyclic Hexapeptide Core

Residue 1 (Orn)

a-C 55.0
B-C 28.0
y-C 70.0
5-C 85.0
Cc=0 171.0

Residue 2 (Thr)

a-C 59.0
B-C 67.0
y-CHs 20.0
c=0 170.5

Residue 3 (4-OH-Pro)

a-C 60.0
B-C 38.0
y-C 69.0
5-C 46.0
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C=0 172.0
Residue 4 (3,4-diOH-Hty)

a-C 56.0
B-C 37.0
Ar-C 115.0, 130.0
Ar-C-OH 156.0
C=0 171.5
Residue 5 (Thr)

a-C 58.5
B-C 67.5
y-CHs 20.5
C=0 170.0
Residue 6 (3-OH-4-Me-Pro)

a-C 61.0
B-C 39.0
y-C 75.0
d-C 47.0
y-CHs 18.0
C=0 172.8

Experimental Protocols
Sample Preparation

« |solation: Echinocandin B is isolated from the fermentation broth of Aspergillus nidulans
using chromatographic techniques such as column chromatography and preparative high-
performance liquid chromatography (HPLC).
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o Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC and
mass spectrometry.

 NMR Sample Preparation:

o A sample of 5-10 mg of purified Echinocandin B is dissolved in 0.5 mL of deuterated
dimethyl sulfoxide (DMSO-ds). DMSO-de is a suitable solvent due to its ability to dissolve
the lipopeptide and its low interference in the *H NMR spectrum.

o The solution is transferred to a 5 mm NMR tube.

o The sample is degassed by bubbling with dry nitrogen gas for a few minutes to remove
dissolved oxygen, which can broaden NMR signals.

NMR Data Acquisition

All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher)
equipped with a cryoprobe for enhanced sensitivity.

e 1D *H NMR:

o

Pulse Program: zg30

[¢]

Number of Scans: 16-64

o

Spectral Width: 12-16 ppm

[e]

Acquisition Time: 2-3 s

o

Relaxation Delay: 2 s

e 1D 13C NMR:

[e]

Pulse Program: zgpg30

Number of Scans: 1024-4096

[e]

o

Spectral Width: 200-240 ppm
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o Acquisition Time: 1-2 s

o Relaxation Delay: 2-5 s

o 2D COSY:

(¢]

Pulse Program: cosygpqf

[¢]

Data Points: 2048 (F2) x 256-512 (F1)

Number of Scans: 8-16

[¢]

[e]

Spectral Width: 12 ppm in both dimensions

« 2D HSQC:

[¢]

Pulse Program: hsqcedetgpsisp2.3

[¢]

Data Points: 2048 (F2) x 256-512 (F1)

Number of Scans: 16-32

[e]

(¢]

Spectral Width: 12 ppm (F2, *H), 160 ppm (F1, 13C)

e 2D HMBC:

[e]

Pulse Program: hmbcgplpndgf

[e]

Data Points: 2048 (F2) x 256-512 (F1)

Number of Scans: 32-64

o

[¢]

Spectral Width: 12 ppm (F2, *H), 200 ppm (F1, 13C)

[¢]

Long-range coupling delay optimized for 8 Hz.

e 2D NOESY:

o Pulse Program: noesygpph
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[e]

Data Points: 2048 (F2) x 256-512 (F1)

Number of Scans: 16-32

o

[¢]

Spectral Width: 12 ppm in both dimensions

o

Mixing Time: 200-500 ms

Data Processing and Analysis

NMR data is processed using appropriate software (e.g., TopSpin, Mnova). Processing steps
include Fourier transformation, phase correction, baseline correction, and referencing of
chemical shifts (to the residual solvent peak of DMSO-de at 8H 2.50 and dC 39.52). The
processed 1D and 2D spectra are then analyzed to assign all proton and carbon signals and to
determine the connectivities and spatial relationships necessary for complete structure
elucidation.

Conclusion

The structural elucidation of complex natural products like Echinocandin B is a challenging
task that relies heavily on the power of modern NMR spectroscopy. Through a systematic
application of 1D and 2D NMR techniques, it is possible to unambiguously determine the
chemical structure, including the sequence of the cyclic peptide and the nature of the lipid side
chain. The detailed protocols and data presented in this guide provide a framework for
researchers and scientists engaged in the discovery and development of novel antifungal
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Structural Elucidation of Echinocandin B: A Technical
Guide Using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671083#structural-elucidation-of-echinocandin-b-
using-nmr-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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